molecular formula C16H15N3OS B5810100 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide

Cat. No.: B5810100
M. Wt: 297.4 g/mol
InChI Key: NANYXLFYMGXFIW-UHFFFAOYSA-N
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Description

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide is a compound that features a unique combination of an imidazole ring and a naphthalene moiety The imidazole ring is known for its presence in many biologically active molecules, while the naphthalene structure is a common motif in organic chemistry

Preparation Methods

The synthesis of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide typically involves the following steps:

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways . The naphthalene moiety may interact with hydrophobic regions of proteins or cell membranes, affecting their function .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and naphthalene-based molecules. For example:

The uniqueness of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-19-9-8-17-16(19)21-11-15(20)18-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANYXLFYMGXFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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